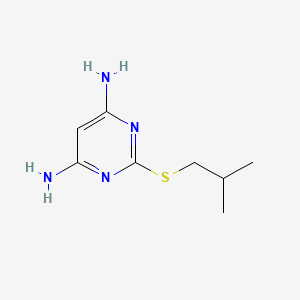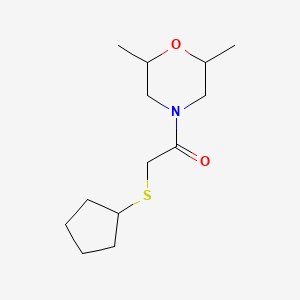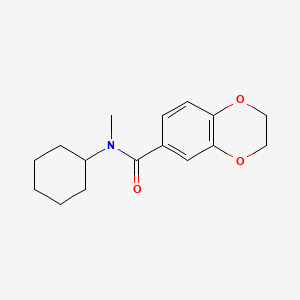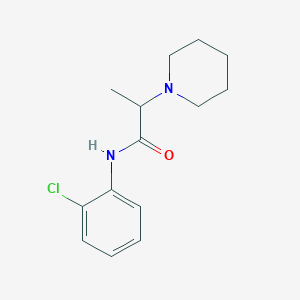
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine, also known as MPTP, is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. MPTP is a valuable tool for studying the role of PARP in various biological processes and diseases.
Mechanism of Action
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to repair the damage by recruiting other proteins to the site of the damage. However, if PARP is inhibited, the DNA damage cannot be repaired, which can lead to cell death.
Biochemical and Physiological Effects:
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the death of the tumor. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine in lab experiments is its potency as a PARP inhibitor. It is also relatively easy to synthesize and purify, which makes it a cost-effective tool for researchers. However, one of the limitations of using 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine is its specificity as a PARP inhibitor. It may also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine. One area of interest is the development of more specific PARP inhibitors that can target specific isoforms of PARP. Another area of interest is the use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of PARP in other biological processes, such as aging and neurodegeneration, is an area of active research.
Synthesis Methods
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine can be synthesized using a multi-step process that involves the reaction of 2-chloro-4,6-diaminopyrimidine with 2-methylpropylthiol in the presence of a base. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has been used in a wide range of scientific research applications. It has been shown to be effective in studying the role of PARP in DNA repair, apoptosis, and inflammation. 2-(2-Methylpropylsulfanyl)pyrimidine-4,6-diamine has also been used in cancer research, as PARP inhibitors have shown promise in the treatment of certain types of cancer.
properties
IUPAC Name |
2-(2-methylpropylsulfanyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-5(2)4-13-8-11-6(9)3-7(10)12-8/h3,5H,4H2,1-2H3,(H4,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKBEEOFFDBHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC(=CC(=N1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylthio)pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)